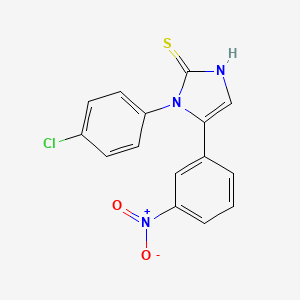

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Descripción

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-11-4-6-12(7-5-11)18-14(9-17-15(18)22)10-2-1-3-13(8-10)19(20)21/h1-9H,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZUWMMLVTXOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12ClN3O2S

- Molecular Weight : 325.79 g/mol

- CAS Number : 793678-91-8

The compound features an imidazole ring substituted with a chlorophenyl and nitrophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported:

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 4 |

| Pseudomonas aeruginosa | 15 | 8 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, showing promise as a lead compound for developing new antibiotics .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against several strains, including Candida albicans and Aspergillus niger. The zones of inhibition measured in millimeters are as follows:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 18 |

These findings suggest that the compound could be explored further for antifungal applications .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Notably, it demonstrated significant inhibitory effects on the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

This indicates that the compound may act via apoptosis induction or cell cycle arrest mechanisms .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition : The imidazole moiety may interfere with DNA replication processes.

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in target proteins, disrupting their function.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various imidazole derivatives, including our compound, revealed that it significantly inhibited the growth of resistant Staphylococcus aureus strains. The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize efficacy .

Case Study 2: Anticancer Properties

In a preclinical evaluation, the compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent. Further investigations into its mechanism revealed modulation of apoptosis-related proteins .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has been investigated for its potential therapeutic applications. Similar compounds have demonstrated various biological activities including:

- Antimicrobial Activity : Imidazole derivatives are known for their effectiveness against bacterial and fungal infections. Research indicates that modifications in the imidazole ring can enhance potency against resistant strains.

- Anticancer Properties : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The presence of nitro groups has been associated with increased cytotoxicity against specific cancer cell lines.

Biochemical Applications

The compound's thiol group allows it to participate in redox reactions, making it useful in biochemical assays:

- Enzyme Inhibition Studies : Thiol-containing compounds can act as inhibitors for various enzymes, particularly those involved in redox processes.

- Metal Ion Chelation : The ability to bind metal ions can be exploited in studies involving metalloproteins or as potential therapeutic agents in metal toxicity.

Material Science

Research into the use of this compound in material science is emerging:

- Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.

- Nanotechnology : Its properties may allow for applications in the development of nanomaterials or as a stabilizing agent in nanoparticle synthesis.

Case Studies

Several studies highlight the applications of similar imidazole derivatives:

-

Antimicrobial Efficacy :

- A study evaluated various imidazole derivatives against resistant bacterial strains, demonstrating that modifications such as halogen substitutions significantly enhance activity .

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol and related imidazole-thiol derivatives:

Notes:

- Biological Activity : Compounds with nitro groups (e.g., ) show antitumor activity, while thiol-containing derivatives () exhibit antidepressant effects, suggesting dual functionality for the target compound.

- Synthetic Challenges : Introducing a 3-nitrophenyl group may require regioselective strategies to avoid isomer formation, unlike simpler substituents like methyl or benzyl .

Structural and Crystallographic Insights

- Crystal Packing : While crystallographic data for the target compound is unavailable, analogs (e.g., ) reveal that nitro and chloro substituents promote hydrogen bonding and π-stacking, influencing solubility and stability.

- Software Tools : Programs like SHELXL () and Mercury () are critical for modeling such structures and predicting intermolecular interactions.

Métodos De Preparación

Cyclization via Reaction of 4-Chlorophenyl Isothiocyanate and α-Haloketones

One well-documented method for related imidazole-2-thiol derivatives involves the reaction of 4-chlorophenyl isothiocyanate with glyoxal or α-haloketones in the presence of a base, followed by cyclization to form the imidazole ring bearing the thiol group at the 2-position. This method is adaptable for introducing the 4-chlorophenyl substituent at the 1-position.

- Reaction conditions: Typically conducted in polar aprotic solvents such as ethanol, acetonitrile, or dimethylformamide (DMF).

- Temperature: Room temperature to reflux, depending on the reactivity of substrates.

- Base: Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate deprotonation and cyclization.

- This method allows for subsequent functionalization at the 5-position, such as nitration or cross-coupling to introduce the 3-nitrophenyl group.

Synthesis via α-Isocyanoacetate Annulation

An alternative approach involves the annulation of α-isocyanoacetate synthons with isothioureas or aromatic amines, catalyzed by bases such as potassium tert-butoxide (t-BuOK), to form 1,5-diaryl imidazole derivatives.

- This method enables regioselective installation of aryl groups at the 1- and 5-positions.

- The thiol group at the 2-position can be introduced by subsequent thiolation steps or by using isothiourea derivatives as starting materials.

- Reaction solvents include hexamethylphosphoric triamide (HMPT) or polar aprotic solvents.

- The reaction proceeds under mild conditions, often at room temperature, with copper(I) chloride catalysts enhancing yields.

One-Pot Multi-Step Synthesis with Polar Aprotic Solvents

A patented industrially relevant process describes a one-pot synthesis approach for related heterocyclic compounds, which can be adapted for the target imidazole-thiol:

- Starting from precursors such as l-(4-chlorophenyl)-pyrazolidin-3-one, dehydrogenation is performed in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran).

- Without isolating intermediates, the reaction mixture is treated with aryl halides or substituted benzyl bromides to introduce the nitrophenyl substituent.

- The process avoids expensive catalysts and phase transfer agents, optimizing reaction time and yield.

- Temperatures are controlled between 25 °C and 50 °C to maintain selectivity and prevent side reactions.

Reaction Conditions and Optimization

Purification and Characterization

- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures is common to isolate pure product.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns; X-ray crystallography elucidates molecular structure and bonding parameters.

- Yield considerations: Avoiding thiol oxidation by conducting reactions under inert atmosphere (N₂ or Ar) and using reducing agents (e.g., NaBH₄) improves yield.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A common approach involves refluxing equimolar ratios of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with thiourea in glacial acetic acid, catalyzed by ammonium acetate. Microwave-assisted synthesis (e.g., 300 W, 80°C for 15–30 minutes) may enhance yield and reduce side products compared to conventional heating . Optimization should include solvent selection (e.g., ethanol for solubility), stoichiometric adjustments to minimize unreacted intermediates, and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure and purity of the compound?

- Methodological Answer :

- FTIR : Key peaks include the thiol (-SH) stretch at ~2550 cm⁻¹ and nitro (-NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹. Absence of aldehyde (~1700 cm⁻¹) confirms complete condensation .

- ¹H NMR : Aromatic protons from 4-chlorophenyl (δ 7.4–7.6 ppm) and 3-nitrophenyl (δ 8.0–8.5 ppm) should integrate to a 1:1 ratio. The imidazole proton (C2-H) appears as a singlet at δ 7.2–7.4 ppm .

- LC-MS : Molecular ion peak at m/z 358 (M+H⁺) confirms molecular weight. Purity >95% is achievable via recrystallization in methanol .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antifungal Activity : Use broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), with MIC values compared to fluconazole .

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ calculation) at concentrations 10–100 µM in DMSO .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound's electronic properties and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The nitro group at the 3-position enhances electrophilicity, increasing interaction with microbial enzymes. Chlorine at the 4-position stabilizes the aromatic ring via resonance, affecting redox potential .

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing -NO₂ with -OCH₃) using molecular docking (AutoDock Vina) to quantify binding affinities to cytochrome P450 enzymes .

- Hammett Constants : Correlate substituent σ values with bioactivity trends (e.g., logP vs. antifungal IC₅₀) .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to C. albicans lanosterol 14α-demethylase (PDB: 5TZ1) using GROMACS. Analyze hydrogen bonds between the thiol group and heme iron .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites. B3LYP/6-31G(d) basis sets are recommended .

- ADMET Prediction : Use SwissADME to assess bioavailability, CYP inhibition, and LogP (~3.5 indicates moderate blood-brain barrier penetration) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Ensure uniform inoculum size (e.g., 1.5 × 10³ CFU/mL for antifungal assays) and solvent controls (DMSO ≤1% v/v) .

- Data Normalization : Express activity relative to internal standards (e.g., ketoconazole for antifungal assays).

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. Address batch variability via HPLC purity verification (e.g., Agilent ZORBAX Eclipse Plus C18 column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.